

A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of 2-Octanol

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Compound of Interest

Compound Name: 2-Octanol

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This guide provides an objective comparison of the quantitative structure-activity relationship (QSAR) characteristics of **2-Octanol** against other short-chain aliphatic alcohols. By presenting supporting experimental data and detailed methodologies, this document aims to facilitate a deeper understanding of the structural features influencing the biological activity of these compounds, thereby aiding in the rational design of new molecules with desired properties.

Introduction to QSAR and Aliphatic Alcohols

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity.[1] In the realm of toxicology and drug discovery, QSAR is a valuable tool for predicting the activity of new chemical entities, reducing the need for extensive experimental testing.[2]

Aliphatic alcohols, including **2-Octanol**, are a class of organic compounds widely used as solvents, intermediates, and in the formulation of various products. Their biological activities, particularly their toxicity, are of significant interest. The toxicity of these alcohols is often related to their hydrophobicity, which governs their ability to partition into biological membranes, and their electronic properties.[3][4]

This guide focuses on **2-Octanol**, a secondary eight-carbon alcohol, and compares its QSAR-relevant properties with those of other C8 isomers, such as 1-Octanol and 3-Octanol, and a shorter-chain alcohol, 1-Hexanol, to provide a broader context. The primary biological endpoint discussed is toxicity against the aquatic ciliate *Tetrahymena pyriformis* and the marine bacterium *Vibrio fischeri*, as these are common models in ecotoxicological QSAR studies.[1][3]

Data Presentation: A Comparative Analysis

The following tables summarize the key physicochemical properties and biological activities of **2-Octanol** and selected alternative alcohols. These parameters are fundamental inputs for the development of QSAR models.

Table 1: Physicochemical Properties of **2-Octanol** and a Selection of Aliphatic Alcohols

Compound	IUPAC Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	logP (Octanol/Water)	Water Solubility (g/L)
2-Octanol	Octan-2-ol	123-96-6	C ₈ H ₁₈ O	130.23	179	2.90	1.12
1-Octanol	Octan-1-ol	111-87-5	C ₈ H ₁₈ O	130.23	195	3.00	0.30
3-Octanol	Octan-3-ol	589-98-0	C ₈ H ₁₈ O	130.23	175	2.80	0.95
1-Hexanol	Hexan-1-ol	111-27-3	C ₆ H ₁₄ O	102.17	157	2.03	5.9

Data compiled from various chemical databases and QSAR literature.

Table 2: Comparative Toxicity Data and Molecular Descriptors

Compound	Toxicity Endpoint	Test Organism	EC50 / IGC50 (mM)	log(1/IGC50)	Key Molecular Descriptors for QSAR Models
2-Octanol	50% Inhibition of Growth	Tetrahymena pyriformis	0.45	0.35	logP, ELUMO
1-Octanol	50% Inhibition of Growth	Tetrahymena pyriformis	0.31	0.51	logP, ELUMO
3-Octanol	50% Inhibition of Growth	Tetrahymena pyriformis	0.52	0.28	logP, ELUMO
1-Hexanol	50% Inhibition of Growth	Tetrahymena pyriformis	3.1	-0.49	logP, ELUMO
2-Octanol	15-min Inhibition of Bioluminescence	Vibrio fischeri	0.12	0.92	logP, ELUMO
1-Octanol	15-min Inhibition of Bioluminescence	Vibrio fischeri	0.09	1.05	logP, ELUMO

Toxicity data is illustrative and compiled from representative QSAR studies on aliphatic alcohols. ELUMO refers to the Energy of the Lowest Unoccupied Molecular Orbital, a quantum chemical descriptor related to a molecule's electrophilicity.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in QSAR studies of aliphatic alcohols.

Determination of n-Octanol/Water Partition Coefficient (logP)

The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical descriptor in many QSAR models. The Shake-Flask method is a standard protocol for its determination.

Protocol: Shake-Flask Method (based on OECD Guideline 107)

- Preparation of Phases: n-Octanol and water are mutually saturated by stirring together for 24 hours, followed by a 24-hour separation period.
- Test Substance Preparation: A known mass of the test substance (e.g., **2-Octanol**) is dissolved in the n-octanol phase.
- Partitioning: A measured volume of the n-octanol solution of the test substance is mixed with a measured volume of the water phase in a suitable vessel.
- Equilibration: The vessel is shaken gently for a prolonged period (e.g., 24 hours) at a constant temperature to allow for the partitioning of the substance between the two phases to reach equilibrium.
- Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water phases.
- Analysis: The concentration of the test substance in each phase is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the substance in the n-octanol phase to its concentration in the water phase. The final value is expressed as its base-10 logarithm (logP).

Determination of Toxicity to *Tetrahymena pyriformis* (IGC50)

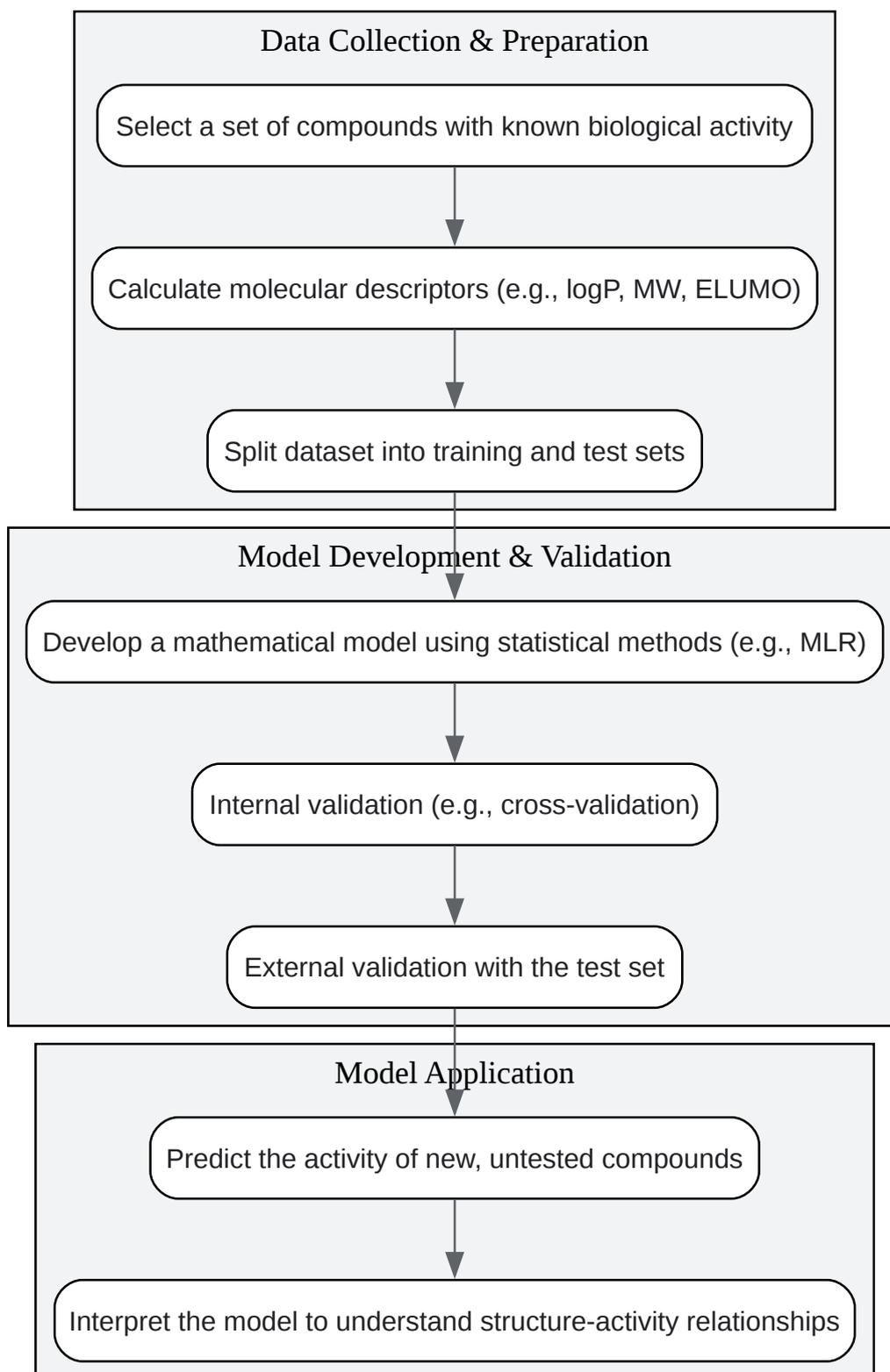
The 50% inhibitory growth concentration (IGC50) is a common measure of a substance's toxicity to the ciliate protozoan *Tetrahymena pyriformis*.

Protocol: *Tetrahymena pyriformis* Growth Inhibition Assay

- **Culture Preparation:** Axenic cultures of *Tetrahymena pyriformis* are maintained in a suitable growth medium.
- **Test Solutions:** A series of dilutions of the test substance (e.g., **2-Octanol**) are prepared in the growth medium. A control group with no test substance is also prepared.
- **Exposure:** A known density of *Tetrahymena pyriformis* cells is added to each test concentration and the control.
- **Incubation:** The cultures are incubated under controlled conditions (e.g., 25°C in the dark) for a specified period, typically 48 to 60 hours.
- **Growth Measurement:** After incubation, cell growth is quantified, often by measuring the absorbance (optical density) of the cultures with a spectrophotometer.
- **Data Analysis:** The percentage of growth inhibition for each concentration is calculated relative to the control. The IGC50 value, the concentration that causes a 50% reduction in growth, is then determined using a dose-response curve.

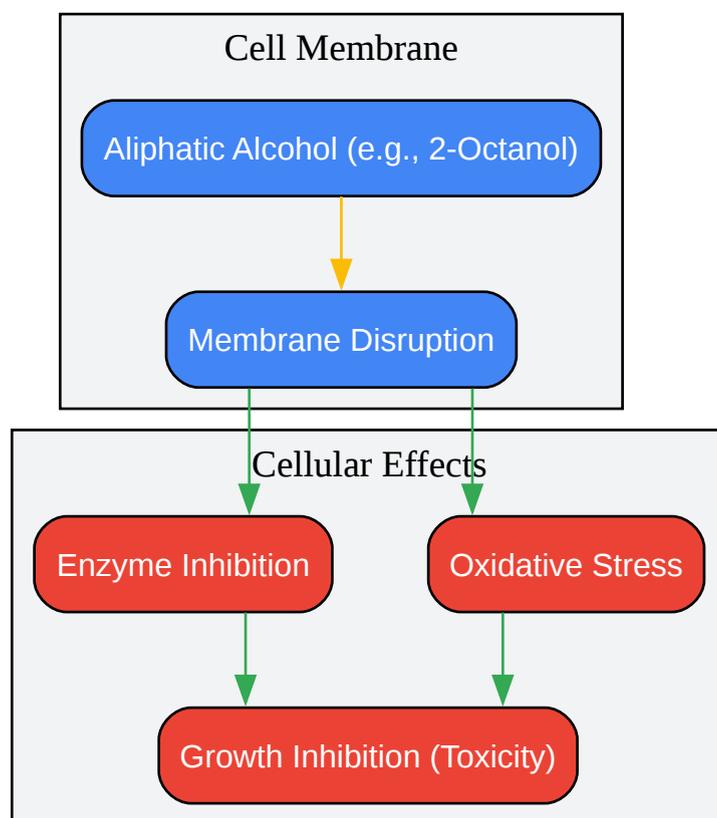
Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in QSAR studies.



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Caption: A generalized workflow for a quantitative structure-activity relationship (QSAR) study.



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Caption: Hypothesized signaling pathway for the toxic action of aliphatic alcohols.

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